Phenylethyl resorcinol

説明

Phenylethyl Resorcinol (PR) is a synthetic compound that has gained attention in the cosmetic industry for its skin lightening properties. It is known to inhibit tyrosinase activity, which is a key enzyme in the melanin synthesis pathway, thus reducing pigmentation and improving skin tone . PR is also recognized for its antioxidant properties, contributing to its protective effects against ultraviolet radiation . However, the application of PR in topical formulations is challenged by its photo-instability and poor water solubility, which can limit its effectiveness and shelf life .

Synthesis Analysis

The synthesis of PR-related compounds has been explored in the context of creating macrocycles like bis(p-phenylene)-32-crown-4 and bis(m-phenylene)-30-crown-4. These macrocycles are synthesized from hydroquinone and resorcinol, respectively, indicating that PR may be synthesized through similar pathways involving resorcinol derivatives . However, the specific synthesis methods for PR itself are not detailed in the provided papers.

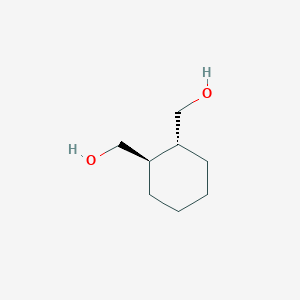

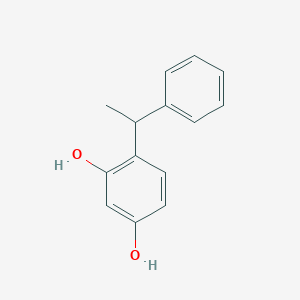

Molecular Structure Analysis

The molecular structure of PR, 4-(1-phenylethyl)1,3-benzenediol, suggests that it has a benzene ring substituted with hydroxyl groups and a phenylethyl side chain. This structure is responsible for its tyrosinase inhibition and antioxidant properties . The molecular interactions and stability of PR in various formulations have been studied using techniques like Fourier transform infrared spectra (FTIR), which can reveal drug-lipid complex formations .

Chemical Reactions Analysis

PR's chemical reactivity, particularly its sensitivity to light, poses a challenge for its incorporation into dermal products. Studies have shown that additives such as UV blockers and antioxidants can stabilize PR, preventing discoloration and degradation when exposed to light . The stabilization mechanisms involve absorption in the UV-A range and the potential of antioxidants to maintain the chemical integrity of PR .

Physical and Chemical Properties Analysis

PR's physical and chemical properties, such as poor solubility and photo-instability, have been addressed by incorporating it into various delivery systems. Nanostructured lipid carriers (NLCs) and vesicular carriers like liposomes, transfersomes, and invasomes have been developed to increase PR's solubility, stability, and skin penetration . These carriers encapsulate PR, enhancing its retention in the skin and providing a sustained release, which is beneficial for topical applications . The particle size, zeta potential, and entrapment efficiency of these carriers are critical parameters that influence the delivery and efficacy of PR .

科学的研究の応用

Skin Lightening and Cosmeceutical Applications

Phenylethyl Resorcinol (PR) is widely used in the personal care industry as a skin lightening ingredient. Its efficacy as a tyrosinase inhibitor makes it a potent agent in cosmeceutical skin lightening applications. Studies have shown that PR can significantly reduce melanin content and tyrosinase activity, key factors in skin pigmentation processes. Notably, various formulations, including liposomes, nanoliposomes, and other vesicular carriers, have been developed to improve the stability, delivery, and efficacy of PR in skin applications (Zhang et al., 2019), (Xia et al., 2022), (Kang et al., 2019).

Enhancement of Physicochemical Stability

The stability of PR in various formulations has been a significant focus of research. Enhancing its water solubility and physicochemical stability is crucial for its effective use in cosmetic and therapeutic applications. Studies have explored the stability of PR in different formulations, such as liposomes, nanostructured lipid carriers, and hybrid polymeric microspheres, to maintain its efficacy and quality for topical administration (Fan et al., 2014), (Jeon et al., 2019), (Limsuwan et al., 2019).

Novel Delivery Systems

Developing novel delivery systems for PR has been a critical area of research to enhance its skin penetration and overall effectiveness. These systems include nanoemulsions, nanocarriers, and lipid-based carriers, designed to improve the bioavailability and stability of PR in topical applications. Such advancements are essential for optimizing the use of PR in skin lightening and other dermatological treatments (Hong et al., 2017), (Kim et al., 2017), (Amnuaikit et al., 2018).

Analytical Methodologies

Analytical methodologies for quantifying and characterizing PR in various formulations have been developed. These methods, including high-performance liquid chromatography (HPLC), are vital for ensuring the quality and consistency of PR-containing products. Accurate quantification and analysis of PR are essential for both research and commercial applications in the cosmetic and pharmaceutical industries (Limsuwan et al., 2017).

作用機序

Target of Action

The primary target of 4-(1-Phenylethyl)benzene-1,3-diol, also known as Phenylethyl resorcinol or 4-(alpha-Methylbenzyl)resorcinol, is tyrosinase , a key enzyme in the production of melanin . This compound acts as a tyrosinase inhibitor , reducing the enzyme’s activity and thus decreasing melanin production .

Mode of Action

Phenylethyl resorcinol interacts with tyrosinase by binding to its active site, thereby inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin . This interaction results in a decrease in melanin production, leading to a lightening effect on the skin .

Biochemical Pathways

The compound’s action primarily affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, which can help lighten skin tone and reduce hyperpigmentation .

Pharmacokinetics

Phenylethyl resorcinol exhibits high gastrointestinal absorption, indicating good bioavailability . It is also reported to be a CYP1A2 inhibitor . .

Result of Action

The molecular effect of Phenylethyl resorcinol’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in lighter skin pigmentation . It has been reported to have skin-lightening activity , reducing the appearance of dark spots and hyperpigmentation, and brightening the skin tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenylethyl resorcinol. For instance, it is stable under inert atmosphere and room temperature conditions . It may oxidize when exposed to air and sunlight . Therefore, it is typically used in cosmetic formulations that protect it from air and light exposure .

将来の方向性

特性

IUPAC Name |

4-(1-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSXNIMHIHYFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005319 | |

| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl resorcinol | |

CAS RN |

85-27-8 | |

| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl resorcinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(alpha-Methylbenzyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHYL RESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

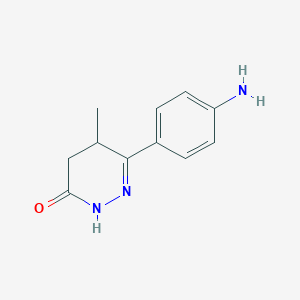

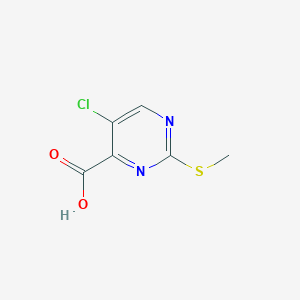

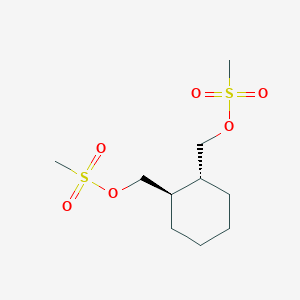

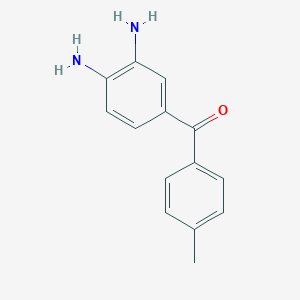

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of phenylethyl resorcinol in achieving skin-lightening effects?

A1: Phenylethyl resorcinol acts as a potent tyrosinase inhibitor. [, , , , ] Tyrosinase is the key enzyme involved in the production of melanin, the pigment responsible for skin color. By inhibiting tyrosinase, phenylethyl resorcinol effectively reduces melanin synthesis, leading to a skin-lightening effect. [, , , , ]

Q2: What is the molecular formula and weight of phenylethyl resorcinol?

A3: The molecular formula of phenylethyl resorcinol is C14H14O2, and its molecular weight is 214.26 g/mol. []

Q3: Are there any notable spectroscopic characteristics of phenylethyl resorcinol?

A4: Research utilizing ultraviolet-visible (UV-Vis) spectrophotometry highlights the compound's absorbance characteristics. This property is useful for analytical method development and quantification of phenylethyl resorcinol in various formulations. []

Q4: What are the limitations of using phenylethyl resorcinol in cosmetic formulations?

A5: Phenylethyl resorcinol exhibits photoinstability and poor water solubility, limiting its direct application in cosmetic formulations. [, ]

Q5: How can the stability of phenylethyl resorcinol be enhanced for cosmetic applications?

A5: Several strategies have been explored to enhance the stability and delivery of phenylethyl resorcinol:

- Encapsulation in nanocarriers: This includes nanoliposomes, [, , ] nanostructured lipid carriers (NLCs), [, , , ], ethosomes, [], transfersomes, [, , ], invasomes, [, , ] and hybrid polymeric microspheres. [] Encapsulation improves stability, solubility, and penetration into the skin.

- Addition of UV absorbers: Incorporating UV absorbers, like Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), significantly improves the photostability of phenylethyl resorcinol in formulations. []

Q6: What are the advantages of utilizing NLCs as a delivery system for phenylethyl resorcinol?

A7: NLCs demonstrate promising potential due to their ability to enhance encapsulation efficiency, improve photostability, and provide a controlled release of phenylethyl resorcinol, thereby enhancing its efficacy. [, , , ]

Q7: How do liposomes compare to other delivery systems for phenylethyl resorcinol in terms of efficacy?

A8: Liposomal formulations have been shown to exhibit higher skin deposition of phenylethyl resorcinol compared to solutions or other formulations, leading to improved tyrosinase inhibition and melanin reduction. []

Q8: What is the role of penetration enhancers in topical formulations containing phenylethyl resorcinol?

A9: Penetration enhancers, like those found in ethosomes, facilitate the delivery of phenylethyl resorcinol across the skin barrier, increasing its effectiveness in targeting melanocytes. []

Q9: Have there been any reported cases of allergic contact dermatitis associated with phenylethyl resorcinol?

A10: Yes, there have been reported cases of allergic contact dermatitis attributed to phenylethyl resorcinol in cosmetic products. [, , , ] Patch testing with phenylethyl resorcinol is crucial for diagnosis.

Q10: Are there any known cross-reactions with other compounds when it comes to phenylethyl resorcinol allergy?

A11: While some individuals may exhibit sensitivity to phenylethyl resorcinol, cross-reactions with related compounds like resorcinol itself have not been observed in reported cases. []

Q11: What analytical methods are commonly employed to determine the content of phenylethyl resorcinol in formulations?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying phenylethyl resorcinol in various formulations, including creams and nanoemulsions. [, ] UV-Vis spectrophotometry is also utilized due to the compound's characteristic absorbance properties. []

Q12: What key parameters are assessed during the validation of analytical methods for phenylethyl resorcinol?

A13: Method validation focuses on ensuring specificity, sensitivity, linearity, accuracy, and precision of the analytical technique used to quantify phenylethyl resorcinol. [, ]

Q13: What cell lines are commonly used to investigate the efficacy of phenylethyl resorcinol in inhibiting melanin production?

A14: B16 melanoma cells are frequently used to assess the anti-melanogenic effects of phenylethyl resorcinol in vitro. [, , , ] These cells are highly pigmented and provide a suitable model for studying melanin synthesis.

Q14: Have there been any clinical studies evaluating the effectiveness of phenylethyl resorcinol in treating hyperpigmentation?

A15: Yes, clinical studies have demonstrated the efficacy of topical formulations containing phenylethyl resorcinol in reducing the appearance of solar lentigines, a type of hyperpigmentation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。